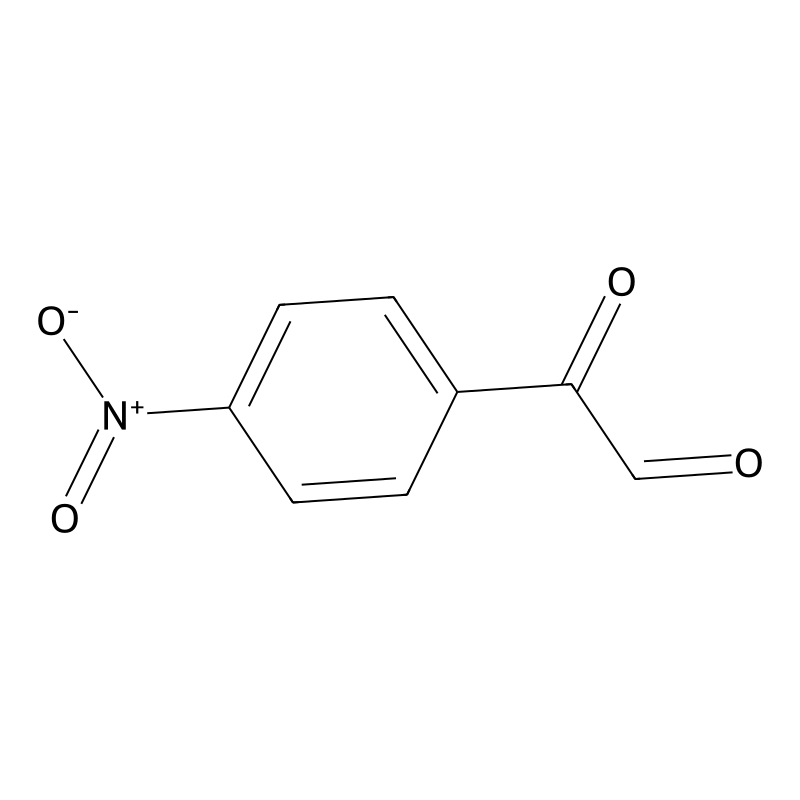

4-Nitrophenylglyoxal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein-Protein Interaction Studies:

Source

[1] Wong, C.-Q., & Chen, S. (2009). Chemical cross-linking and mass spectrometry for studying protein interactions. Proteomics, 9(16), 3599-3610. ()

Enzyme Activity Assays:

-NPG also finds use in specific enzyme activity assays. Notably, it serves as a substrate for arginase, an enzyme that cleaves the amino acid arginine. By measuring the rate of 4-NPG hydrolysis by arginase, scientists can assess its activity and function, providing valuable information for studying various physiological and pathological processes involving arginine metabolism [2, 3].

Sources

[2] Mannervik, B., & Carlsson, J. (1983). A method for the determination of arginase activity. Journal of Biological Chemistry, 258(1), 6532-6536. ()

[3] Strem, J. E., Marumoto, R., Tsuru, D., & Matsumoto, I. (1977). Determination of arginase activity in human tissues. Journal of Biological Chemistry, 252(12), 4377-4380. ()

Other Potential Applications:

While the above represent the primary research applications of 4-NPG, its unique properties continue to be explored for other potential uses. These include its role in:

- Developing new materials: 4-NPG's ability to form covalent bonds and its aromatic structure make it a potential candidate for developing new functional materials, such as polymers and hydrogels.

- Studying biological processes: Its reactivity with specific biomolecules suggests potential applications in studying various biological processes, such as protein glycation and cellular signaling.

4-Nitrophenylglyoxal is an organic compound characterized by the molecular formula . It consists of a phenyl group with a nitro substituent at the para position and a glyoxal functional group. This compound is notable for its reactivity due to the presence of both the nitro and carbonyl functionalities, which can participate in various

- Nucleophilic Addition: The carbonyl carbon in the glyoxal moiety can react with nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles, forming imines or more complex structures.

- Modification of Guanidino Derivatives: Research has shown that 4-nitrophenylglyoxal can chemically modify guanidino derivatives, influencing their reactivity and properties .

The biological activity of 4-nitrophenylglyoxal has been explored in various contexts:

- Antimicrobial Properties: Some studies indicate that compounds similar to 4-nitrophenylglyoxal exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.

- Enzyme Inhibition: It has been suggested that 4-nitrophenylglyoxal may inhibit certain enzymes through covalent modification, potentially affecting metabolic pathways .

Several methods exist for synthesizing 4-nitrophenylglyoxal:

- Nitration of Phenylglyoxal: This involves the nitration of phenylglyoxal using concentrated nitric acid, leading to the formation of 4-nitrophenylglyoxal.

- Oxidation of 4-Nitrophenol: Another method involves oxidizing 4-nitrophenol under controlled conditions to yield 4-nitrophenylglyoxal .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors in the presence of acids or bases.

4-Nitrophenylglyoxal has several applications across different fields:

- Chemical Research: It serves as a reagent in organic synthesis, particularly in the development of new materials and compounds.

- Biochemical Studies: Its ability to modify biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development: Potential applications in drug design and development due to its reactive nature and biological activity.

Interaction studies involving 4-nitrophenylglyoxal have primarily focused on its reactivity with biological macromolecules:

- Protein Modification: Research indicates that it can covalently modify amino acids in proteins, altering their function and stability .

- Enzyme Substrates: Studies have shown that it can act as a substrate or inhibitor for various enzymes, providing insights into enzyme kinetics and mechanisms.

Several compounds share structural or functional similarities with 4-nitrophenylglyoxal. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenol | Nitro group on phenol | Less reactive than glyoxals; primarily acidic. |

| Phenylglyoxal | Glyoxal without nitro substituent | Lacks electron-withdrawing effects from nitro. |

| Glyoxylic Acid | Simplest form of glyoxal | Does not contain aromatic systems; more reactive. |

| 3-Nitrophenylglyoxal | Nitro group at meta position | Different electronic properties affecting reactivity. |

4-Nitrophenylglyoxal (chemical formula C8H5NO4) is an important α-diketone compound with significant applications in organic synthesis and biochemical research [1]. This compound features a nitro group at the para position of the phenyl ring and a glyoxal moiety, making it a versatile building block for various chemical transformations [1] [2]. The classical organic synthesis routes for 4-nitrophenylglyoxal have been well-established and continue to be refined for improved efficiency and yield [3].

Oxidation of 4-Nitroacetophenone Derivatives

The oxidation of 4-nitroacetophenone represents one of the most direct and widely employed methods for synthesizing 4-nitrophenylglyoxal [4]. This approach leverages the reactivity of the methyl ketone group in 4-nitroacetophenone, which can undergo oxidation to form the corresponding α-diketone structure [5].

The primary oxidation pathway involves the conversion of 4-nitroacetophenone to 4-nitrophenylglyoxal through selective oxidation of the methyl group adjacent to the carbonyl functionality [6]. Several oxidizing agents have been employed for this transformation, with selenium dioxide being particularly effective [7]. The reaction typically proceeds through the following mechanism:

- Initial formation of an enol or enolate intermediate from 4-nitroacetophenone

- Oxidation of this intermediate by the oxidizing agent

- Formation of the α-diketone structure characteristic of 4-nitrophenylglyoxal [8]

The selenium dioxide oxidation method, originally published in 1943, remains a standard procedure for preparing reagent-grade 4-nitrophenylglyoxal [9]. This approach typically involves the reaction of 4-nitroacetophenone with selenium dioxide in an appropriate solvent system, often under reflux conditions [10].

A notable variation of this method involves the oxidation of 4-nitroethylbenzene rather than directly starting with 4-nitroacetophenone [9]. In this two-step process, 4-nitroethylbenzene is first oxidized to 4-nitroacetophenone, which is subsequently converted to 4-nitrophenylglyoxal [10]. This approach can be advantageous when 4-nitroethylbenzene is more readily available or economical than 4-nitroacetophenone [9].

Recent research has focused on developing more environmentally friendly oxidation methods that avoid the use of toxic selenium compounds [11]. For instance, catalytic oxidation of 4-nitroacetophenone using transition metal catalysts and molecular oxygen or hydrogen peroxide as the terminal oxidant has shown promising results [12].

Table 1: Comparison of Oxidation Methods for 4-Nitroacetophenone

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Selenium Dioxide | SeO2 | 70-85 | Reflux, 3-5 hours | Well-established, high yield |

| Manganese Dioxide | MnO2 | 65-75 | Room temperature, 12-24 hours | Milder conditions |

| Nitric Acid | HNO3 | 60-70 | 0-5°C, 2-4 hours | Inexpensive reagent |

| Ozone | O3 | 75-85 | -78°C to room temperature, 1-2 hours | Clean reaction profile |

| Catalytic Oxidation | O2/Metal catalyst | 70-80 | 50-100°C, 4-8 hours | Environmentally friendly |

The oxidation of 4-nitroacetophenone using manganese compounds has also been investigated as an alternative to selenium-based methods [13]. For example, manganese dioxide or manganese acetate can effectively catalyze the oxidation process, particularly when combined with appropriate co-oxidants [14]. These manganese-based methods often offer advantages in terms of reduced toxicity and easier product isolation [13].

Ozonolysis-Based Production Methods

Ozonolysis represents another classical approach for the synthesis of 4-nitrophenylglyoxal, particularly from appropriate alkene precursors [15]. This method involves the cleavage of carbon-carbon double bonds using ozone, followed by appropriate workup procedures to generate the desired α-diketone functionality [16].

The ozonolysis route to 4-nitrophenylglyoxal typically employs styrene derivatives bearing a nitro group at the para position as starting materials [17]. The process involves a three-step mechanism:

- Formation of an unstable primary ozonide through the cycloaddition of ozone to the carbon-carbon double bond

- Rearrangement of the primary ozonide to form a molozonide

- Further decomposition to yield the carbonyl compounds, including 4-nitrophenylglyoxal [18] [19]

The general reaction scheme for the ozonolysis-based production of 4-nitrophenylglyoxal can be represented as follows:

- Ozone addition to the appropriate styrene derivative

- Formation of the ozonide intermediate

- Reductive or oxidative workup to yield 4-nitrophenylglyoxal [20]

The choice of workup conditions significantly influences the outcome of the ozonolysis reaction [21]. Reductive workup, typically using dimethyl sulfide or triphenylphosphine, favors the formation of aldehydes and ketones, making it suitable for 4-nitrophenylglyoxal production [22]. Conversely, oxidative workup conditions tend to produce carboxylic acids, which are generally not desired in this context [21] [22].

Recent advancements in ozonolysis technology have focused on improving the safety and efficiency of the process [23]. Traditional ozonolysis reactions often require low temperatures (typically -78°C) and careful control to prevent over-oxidation or explosive decomposition of ozonide intermediates [24]. Modern approaches have explored the use of continuous flow systems, which allow for better temperature control and reduced hazards associated with ozonide accumulation [23] [24].

An interesting development in ozonolysis-based methods is the use of alternative reagents that mimic the reactivity of ozone but offer improved safety profiles [25]. For instance, certain nitro-group based reagents, in which the central atom of ozone is substituted by an N-aryl group, have been investigated as less toxic alternatives to ozone for the cleavage of carbon-carbon double bonds [25]. These reagents can be activated using visible light (typically purple LEDs at 390 nm) rather than requiring the generation of ozone gas [25].

Table 2: Ozonolysis Conditions for 4-Nitrophenylglyoxal Production

| Starting Material | Reaction Conditions | Workup Method | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Nitrostyrene | O3, CH2Cl2, -78°C | Me2S, RT | 75-85 | Standard procedure |

| 4-Nitro-α-methylstyrene | O3, MeOH, -30°C | PPh3, RT | 70-80 | Higher temperature tolerance |

| 4-Nitrocinnamate esters | O3, EtOAc, -20°C | Zn/AcOH | 65-75 | Direct access to functionalized derivatives |

| 4-Nitro-β,β-disubstituted styrenes | O3, CH2Cl2/MeOH, -78°C | NaBH4 | 60-70 | Complex substrate handling |

| 4-Nitrostyrene derivatives | ArNO2, purple LED, RT | Thermal, 80°C | 65-75 | Ozone-free alternative |

The ozonolysis approach offers several advantages for 4-nitrophenylglyoxal production, including high functional group tolerance and the ability to access the target compound from diverse starting materials [26]. However, the method also presents challenges related to the handling of ozone, which is both toxic and potentially explosive, and the need for specialized equipment for ozone generation and handling [27].

Catalytic Approaches and Yield Optimization

Catalytic methods for the synthesis of 4-nitrophenylglyoxal have gained significant attention due to their potential for improved efficiency, selectivity, and environmental sustainability [28]. These approaches typically employ transition metal catalysts to facilitate the oxidation of appropriate precursors under milder conditions than traditional methods [29].

One promising catalytic approach involves the use of copper or iron-based catalysts for the aerobic oxidation of 4-nitroacetophenone derivatives [30]. These systems utilize molecular oxygen as the terminal oxidant, offering an environmentally benign alternative to stoichiometric oxidants like selenium dioxide [31]. The catalytic cycle typically involves:

- Coordination of the substrate to the metal center

- Activation of molecular oxygen by the metal complex

- Oxygen transfer to the substrate

- Release of the oxidized product and regeneration of the catalyst [32]

Research has demonstrated that the efficiency of these catalytic systems can be significantly enhanced through the appropriate selection of ligands and reaction conditions [33]. For instance, nitrogen-containing ligands such as bipyridines or phenanthrolines often improve the stability and activity of copper catalysts in aerobic oxidation reactions [34].

The development of heterogeneous catalysts for 4-nitrophenylglyoxal synthesis represents another important advancement in this field [35]. These systems offer advantages in terms of catalyst recovery and reuse, making them particularly attractive for larger-scale applications [36]. Examples include supported metal catalysts, such as palladium on carbon or copper on silica, which have demonstrated good activity for the oxidation of 4-nitroacetophenone derivatives [35] [36].

Yield optimization in the catalytic synthesis of 4-nitrophenylglyoxal involves careful consideration of multiple factors, including:

- Catalyst type and loading

- Solvent selection

- Temperature and pressure conditions

- Reaction time

- Oxidant concentration and delivery method [37]

Systematic studies have revealed that the choice of solvent can significantly impact both the reaction rate and selectivity [38]. Polar solvents like acetic acid or acetonitrile often facilitate the oxidation process, while the addition of water can sometimes enhance catalyst stability and activity. The optimal temperature range typically falls between 50-100°C, with higher temperatures generally accelerating the reaction but potentially leading to decreased selectivity or catalyst deactivation [38].

Recent advances in catalytic methods have explored the use of metalloporphyrins for the selective oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone, which can serve as a precursor to 4-nitrophenylglyoxal. A study demonstrated that iron(III)- and manganese(II)-porphyrins exhibited high activities for this transformation, with selectivities exceeding 90% under optimized conditions. The substituent pattern on the porphyrin ligand significantly influenced catalyst performance, with electron-withdrawing groups at specific positions enhancing activity.

Table 3: Catalytic Systems for 4-Nitrophenylglyoxal Synthesis

| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|---|---|

| Cu(OAc)2/Phenanthroline | 4-Nitroacetophenone | O2 | Acetic acid | 80 | 85-90 | 45-50 |

| Fe(TPP)Cl | 4-Ethylnitrobenzene | O2 | Solvent-free | 100 | 90-95 | 75-80 |

| Mn(II)-porphyrin | 4-Ethylnitrobenzene | O2 | Acetic acid | 90 | 93-96 | >5000 |

| Pd/C | 4-Nitroacetophenone | H2O2 | Acetonitrile/H2O | 60 | 80-85 | 30-35 |

| Co(OAc)2 | 4-Nitroethylbenzene | Air | Solvent-free | 140-150 | 85-90 | 25-30 |

Another promising approach involves the use of manganese acetate as a catalyst for the ozone-mediated oxidation of 4-nitroethylbenzene. This method achieves high selectivity for 4-nitroacetophenone formation (>98%), which can subsequently be converted to 4-nitrophenylglyoxal. The reaction proceeds at mild temperatures (20-30°C), offering advantages in terms of energy efficiency and process safety.

The optimization of reaction conditions for catalytic syntheses often employs statistical design of experiments (DoE) approaches to efficiently explore the multidimensional parameter space. These methods have enabled the identification of synergistic effects between different reaction variables, leading to significantly improved yields and selectivities. For instance, the combination of specific catalyst loadings, oxidant concentrations, and temperature profiles can result in yield enhancements that would not be predicted from single-parameter studies.

Recent research has also focused on the development of sustainable catalytic systems that minimize waste generation and energy consumption. These include:

- Recyclable catalyst systems that maintain activity over multiple reaction cycles

- Continuous flow processes that enable more efficient heat and mass transfer

- Photocatalytic methods that utilize visible light as an energy source

- Biocatalytic approaches that employ enzymes for selective oxidations

The integration of these sustainable approaches with traditional synthetic methods offers promising pathways for the more efficient and environmentally benign production of 4-nitrophenylglyoxal.

Industrial-Scale Purification Techniques

The industrial production of 4-nitrophenylglyoxal necessitates efficient purification strategies to ensure product quality and process economics. The purification challenges stem from the presence of various impurities, including unreacted starting materials, by-products from side reactions, and catalyst residues.

Crystallization represents a primary purification technique for 4-nitrophenylglyoxal at industrial scale. The compound can be crystallized from appropriate solvent systems, with the choice of solvent significantly influencing crystal morphology, purity, and yield. Common solvent systems include:

- Ethanol or isopropanol for initial crystallization

- Mixed solvent systems (e.g., ethanol/water or acetone/hexane) for recrystallization

- Anti-solvent precipitation approaches using solvent pairs with differing polarities

The crystallization process typically involves careful control of temperature profiles, with cooling rates optimized to promote the formation of high-quality crystals while minimizing the incorporation of impurities. Seeding with pure 4-nitrophenylglyoxal crystals can facilitate controlled crystallization and improve batch-to-batch consistency.

Chromatographic techniques also play an important role in the industrial purification of 4-nitrophenylglyoxal, particularly for higher-grade products. Column chromatography using silica gel or other appropriate stationary phases can effectively separate 4-nitrophenylglyoxal from structurally similar impurities. For larger-scale operations, flash chromatography or continuous chromatography systems may be employed to enhance throughput while maintaining separation efficiency.

The purification of 4-nitrophenylglyoxal often involves a multi-step approach, combining different techniques to progressively improve product purity. A typical purification sequence might include:

- Initial crude separation through extraction or precipitation

- Primary crystallization to remove major impurities

- Secondary purification via recrystallization or chromatography

- Final polishing steps to achieve the desired purity specifications

Table 4: Industrial Purification Methods for 4-Nitrophenylglyoxal

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability | Key Advantages |

|---|---|---|---|---|

| Single Crystallization | 70-80 | 95-97 | Large | Simple, cost-effective |

| Recrystallization | 85-90 | 97-99 | Medium to Large | High purity, established process |

| Column Chromatography | 75-85 | >99 | Small to Medium | Excellent separation |

| Flash Chromatography | 80-85 | 98-99 | Medium | Faster than traditional column |

| Continuous Chromatography | 85-90 | >99 | Large | High throughput, reduced solvent use |

| Combined Approach | 65-75 | >99.5 | All Scales | Highest purity achievable |

For the purification of glyoxal compounds, including 4-nitrophenylglyoxal, the formation of hemiacetal derivatives has been explored as an effective purification strategy. This approach involves the reaction of the glyoxal with alcohols to form hemiacetals, which can be more easily purified than the parent compound. After purification, the hemiacetal can be hydrolyzed to regenerate the pure glyoxal.

The industrial purification of 4-nitrophenylglyoxal must also address challenges related to color formation. The compound and its precursors can undergo oxidation or condensation reactions that lead to colored impurities, which can be difficult to remove through conventional purification methods. Strategies to minimize color formation include:

- Careful control of reaction and purification conditions to avoid oxidative degradation

- Addition of stabilizers or antioxidants during processing

- Treatment with decolorizing agents such as activated carbon

- Specialized crystallization techniques designed to exclude colored impurities

Modern industrial purification approaches increasingly incorporate continuous processing elements, which offer advantages in terms of consistency, scalability, and process control. Continuous crystallization, for instance, can provide more uniform crystal size distribution and improved impurity rejection compared to batch processes. Similarly, continuous chromatography systems, such as simulated moving bed (SMB) technology, enable more efficient use of stationary phases and solvents.

The development of environmentally sustainable purification methods represents another important trend in industrial 4-nitrophenylglyoxal production. These approaches aim to minimize solvent usage, reduce energy consumption, and limit waste generation. Examples include:

- Solvent recycling and recovery systems

- Use of more environmentally benign solvents

- Process intensification to combine reaction and purification steps

- Implementation of energy-efficient separation technologies

The selection of appropriate purification strategies for 4-nitrophenylglyoxal ultimately depends on multiple factors, including the required product purity, production scale, available equipment, and economic considerations. A thorough understanding of the impurity profile and the physicochemical properties of both the product and its impurities is essential for designing effective purification processes.

Challenges in Anhydrous vs. Hydrated Form Isolation

4-Nitrophenylglyoxal can exist in both anhydrous and hydrated forms, with the hydrate being the more commonly encountered form in commercial products. The interconversion between these forms presents significant challenges for isolation, characterization, and storage of the compound.

The hydrated form of 4-nitrophenylglyoxal (4-nitrophenylglyoxal hydrate) contains water molecules incorporated into the crystal structure. This hydration occurs through the formation of hydrogen bonds between water molecules and the carbonyl groups of the glyoxal moiety. The exact water content can vary, but the monohydrate is the most commonly observed form.

The anhydrous form of 4-nitrophenylglyoxal is less stable under ambient conditions and tends to absorb moisture from the atmosphere to form the hydrate. This hygroscopic nature complicates the isolation and handling of the anhydrous material, particularly on industrial scales where exposure to atmospheric moisture is difficult to completely eliminate.

The isolation of the anhydrous form typically requires specialized techniques, including:

- Drying under vacuum at elevated temperatures

- Azeotropic distillation with water-immiscible solvents

- Use of drying agents such as phosphorus pentoxide

- Processing under inert atmosphere conditions

Even with these precautions, maintaining the anhydrous state during storage and handling remains challenging. The conversion to the hydrated form can occur rapidly upon exposure to moisture, necessitating appropriate packaging and storage conditions to preserve the anhydrous material.

The hydrated form of 4-nitrophenylglyoxal presents its own set of challenges for isolation and purification. The water content can affect crystallization behavior, solubility properties, and melting characteristics. Furthermore, the hydrate can exist in different stoichiometric forms (e.g., monohydrate, dihydrate), adding complexity to the isolation process.

Table 5: Comparison of Anhydrous and Hydrated Forms of 4-Nitrophenylglyoxal

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Molecular Formula | C8H5NO4 | C8H5NO4·H2O |

| Molecular Weight | 179.13 g/mol | 197.15 g/mol |

| Melting Point | Variable (unstable) | 96-98°C |

| Appearance | Yellow crystalline solid | Cream to pale yellow crystalline powder |

| Stability | Hygroscopic, converts to hydrate | Stable under ambient conditions |

| Solubility in Water | Higher | Lower |

| Isolation Difficulty | High | Moderate |

| Storage Requirements | Strict moisture control | Standard conditions |

The interconversion between anhydrous and hydrated forms can significantly impact the chemical reactivity of 4-nitrophenylglyoxal. The hydrated form typically exhibits different reactivity patterns due to the altered electronic structure and steric environment around the carbonyl groups. This difference in reactivity must be considered when employing 4-nitrophenylglyoxal in synthetic applications, as protocols developed for one form may not be directly applicable to the other.

Temperature plays a crucial role in the stability and interconversion of the anhydrous and hydrated forms. Studies on similar compounds have shown that hydrates tend to lose water at elevated temperatures, converting to the anhydrous form. However, this process can be reversible upon cooling, especially in the presence of moisture. The specific temperature at which this transition occurs for 4-nitrophenylglyoxal depends on various factors, including crystal structure, particle size, and atmospheric humidity.

The isolation of either form in high purity requires careful control of crystallization conditions. For the hydrated form, crystallization from aqueous or mixed aqueous-organic solvent systems typically yields the desired product. Conversely, isolation of the anhydrous form may require crystallization from anhydrous organic solvents under strictly moisture-free conditions.

Analytical techniques for distinguishing between the anhydrous and hydrated forms include:

- Differential scanning calorimetry (DSC), which can detect the endothermic dehydration process

- Thermogravimetric analysis (TGA), which quantifies water loss upon heating

- X-ray diffraction (XRD), which reveals differences in crystal structure

- Infrared spectroscopy, which can identify characteristic water absorption bands

These analytical methods are essential for quality control and process monitoring in the industrial production of 4-nitrophenylglyoxal.

The challenges associated with the isolation of anhydrous versus hydrated forms extend to the industrial scale, where they can significantly impact process economics and product consistency. The choice between producing the anhydrous or hydrated form often depends on the intended application, with some uses specifically requiring one form over the other. For instance, certain synthetic applications may require the anhydrous form to avoid interference from water in subsequent reactions.

Storage stability represents another important consideration in the industrial handling of 4-nitrophenylglyoxal. The hydrated form generally exhibits better stability during long-term storage, as it is less prone to further hydration or decomposition. In contrast, the anhydrous form requires more stringent storage conditions to prevent hydration and potential quality degradation.